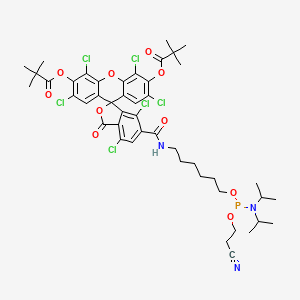
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile is a complex organic compound with the molecular formula C22H14BrN3OS. This compound is notable for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a benzonitrile moiety.
Métodos De Preparación
The synthesis of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This is achieved by reacting anthranilic acid with an appropriate aldehyde to form the quinazolinone structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.
Benzonitrile Addition: Finally, the benzonitrile group is added through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl group can interact with cellular receptors. These interactions can lead to the modulation of various biological processes, such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile include:
- 4-(((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
These compounds share a similar quinazolinone core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its bromine atom, contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C22H14BrN3OS |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
4-[[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14BrN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
Clave InChI |
VPMIHQLYCNIERV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12042323.png)
![1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042324.png)
![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042367.png)




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)

